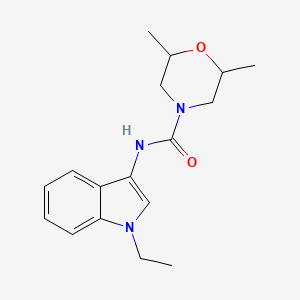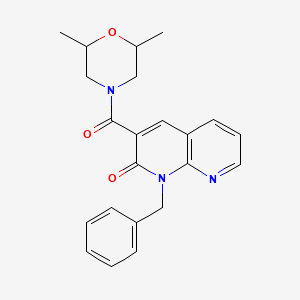![molecular formula C15H18FN5O2 B6507083 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea CAS No. 1797224-78-2](/img/structure/B6507083.png)
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea, also known as DMF-5-FU, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. DMF-5-FU has a unique structure that allows it to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a promising drug candidate for a number of therapeutic applications.
科学研究应用
3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea has been studied extensively in scientific research, with a particular focus on its potential therapeutic applications. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. Additionally, this compound has been studied for its ability to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. In addition, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
作用机制
The mechanism of action of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is complex and still being studied. It is believed that the compound binds to various proteins, including enzymes, receptors, and transporters, and modulates their activity. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on a number of biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, leading to the reduced production of prostaglandins. In addition, this compound has been shown to modulate the activity of various receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor. Finally, this compound has been shown to inhibit the activity of several transporters, including the multidrug resistance-associated proteins.
实验室实验的优点和局限性
The use of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea in laboratory experiments has a number of advantages. Firstly, the compound is easy to synthesize and is relatively stable in a variety of conditions. Additionally, this compound has been shown to have a variety of effects on a number of biological processes, making it a useful tool for studying these processes. Finally, the compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very water soluble, making it difficult to use in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, the compound is not very stable in the presence of light, making it difficult to use in experiments that require long-term exposure to light.
未来方向
The potential applications of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea are still being explored, and there are a number of future directions that could be pursued. Firstly, further research is needed to better understand the molecular mechanism of action of the compound. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to modulate the activity of various receptors and transporters. Finally, further research is needed to improve the solubility and stability of the compound, making it more suitable for use in laboratory experiments.
合成方法
The synthesis of 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea is based on a multi-step process involving the coupling of two different compounds, 3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea and 3-fluoro-4-methylphenyl isocyanate, followed by a thermal cyclization reaction. This reaction results in the formation of the desired product, this compound, which is a white crystalline solid. The synthesis can be completed in a few hours, and the product can be purified using conventional chromatographic techniques.
属性
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXYMHYWMKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B6507035.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)


![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
